molecular formula C18H22O6 B14498035 Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol CAS No. 63194-76-3

Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol

Cat. No.: B14498035
CAS No.: 63194-76-3
M. Wt: 334.4 g/mol
InChI Key: TZPIRJYVBINZRM-UHFFFAOYSA-N
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Description

Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol is a complex organic compound with a unique structure that includes both acetic acid and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol typically involves multiple steps. One common method is the condensation of 4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol with acetic anhydride under acidic conditions. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a precursor compound, followed by esterification with acetic acid. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s phenolic structure makes it a candidate for studying antioxidant properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol involves its interaction with various molecular targets. The phenolic hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules. The compound may also act as an antioxidant by donating electrons to neutralize free radicals.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxy-2-[(4-methoxyphenyl)methyl]phenol: Lacks the acetic acid group.

    Acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester: Similar structure but different functional groups.

Uniqueness

Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol is unique due to the presence of both acetic acid and phenol functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

63194-76-3

Molecular Formula

C18H22O6

Molecular Weight

334.4 g/mol

IUPAC Name

acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol

InChI

InChI=1S/C16H18O4.C2H4O2/c1-18-13-6-4-11(5-7-13)8-12-9-15(19-2)16(20-3)10-14(12)17;1-2(3)4/h4-7,9-10,17H,8H2,1-3H3;1H3,(H,3,4)

InChI Key

TZPIRJYVBINZRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COC1=CC=C(C=C1)CC2=CC(=C(C=C2O)OC)OC

Origin of Product

United States

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